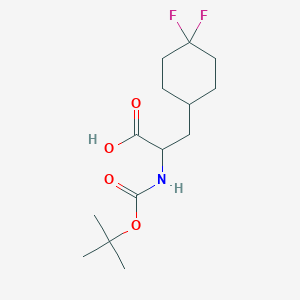
2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid, also known as FLI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of indene, which is a bicyclic aromatic hydrocarbon that has been used in the synthesis of various organic compounds. FLI has been found to exhibit unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes such as learning and memory. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to exhibit antioxidant properties. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid in lab experiments is its high purity and efficiency of synthesis. It has also been found to exhibit unique properties that make it a promising candidate for use in scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions that can be explored in the use of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid in scientific research. One potential direction is the development of this compound derivatives that exhibit improved properties such as increased potency and reduced toxicity. Another direction is the investigation of this compound's potential applications in the treatment of other diseases such as cancer and inflammation. Overall, this compound has shown promise as a potential candidate for use in scientific research and further investigation is warranted.
Métodos De Síntesis
The synthesis of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves the reaction of 2-bromo-2-fluorobenzene with cyclohexadiene in the presence of a palladium catalyst. The resulting product is then treated with potassium tert-butoxide to form the final compound, this compound. This synthesis method has been found to be efficient and yields high purity products.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-8-4-3-7-13(14)16(15(18)19)9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHROKIYXSPQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=CC=C3F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

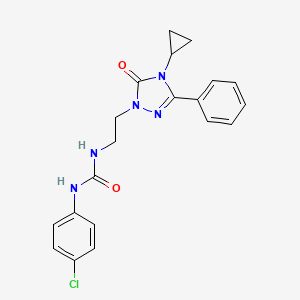
![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)


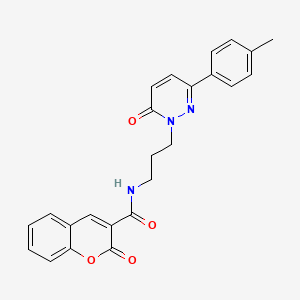
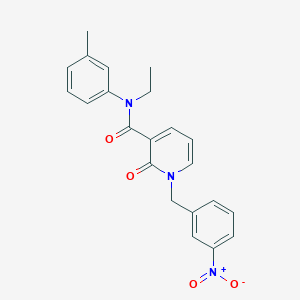
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)
![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)
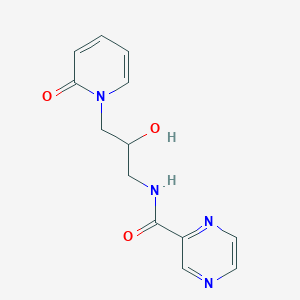
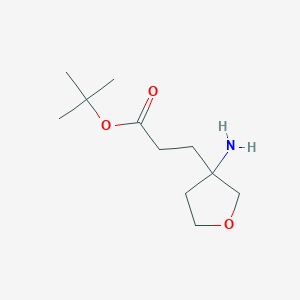
![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)
